4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide
Beschreibung
This compound is a synthetic peptide derivative featuring sequential modifications to enhance stability, bioavailability, and target interaction. Its structure comprises:
- 4-Fluoro-N-methyl-L-phenylalanyl: A phenylalanine residue with a fluorine atom at the para position and an N-methyl group to reduce enzymatic degradation .
- N-methyl-L-valyl: A valine residue with N-methylation, a common modification to improve metabolic resistance and membrane permeability .
- 3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide: A tyrosine derivative substituted with a tert-butyl group (at the 3-position) and an N-ethyl amide, likely enhancing hydrophobic interactions and proteolytic stability.
While the provided evidence lacks direct data on this compound, its design aligns with strategies seen in bioactive peptides and small-molecule therapeutics, where fluorination and alkylation optimize pharmacokinetic properties .
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-3-(3-tert-butyl-4-hydroxyphenyl)-1-(ethylamino)-1-oxopropan-2-yl]-2-[[(2S)-3-(4-fluorophenyl)-2-(methylamino)propanoyl]-methylamino]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45FN4O4/c1-9-34-28(38)24(18-21-12-15-26(37)23(16-21)31(4,5)6)35-29(39)27(19(2)3)36(8)30(40)25(33-7)17-20-10-13-22(32)14-11-20/h10-16,19,24-25,27,33,37H,9,17-18H2,1-8H3,(H,34,38)(H,35,39)/t24-,25-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDWAJPUTRBIRR-KLJDGLGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C(CC2=CC=C(C=C2)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@H](CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC2=CC=C(C=C2)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of MA-2029 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving selective binding and inhibition of motilin receptors .
Analyse Chemischer Reaktionen
MA-2029 durchläuft verschiedene chemische Reaktionen, darunter:
Kompetitive Hemmung: Es hemmt kompetitiv Motilin-induzierte Kontraktionen in isolierten Längsmuskelleisten des Kaninchendünndarms
Bindungshemmung: Es hemmt konzentrationsabhängig die Bindung von [125I]Motilin an Motilin-Rezeptoren in glatter Muskulatur des Kaninchenkolons und HEK 293-Zellen, die humane Motilin-Rezeptoren exprimieren
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Motilin, Acetylcholin und Substanz P. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die inhibierten Motilin-Rezeptorkomplexe .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
MA-2029 übt seine Wirkung aus, indem es selektiv und kompetitiv an Motilin-Rezeptoren bindet und so Motilin-induzierte Darmbakterien und viszerale Schmerzen hemmt. Die beteiligten molekularen Ziele sind die Motilin-Rezeptoren, und die Wege umfassen die Hemmung der Motilin-Rezeptoraktivität, was zu einer verringerten gastrointestinalen Motilität führt.
Wirkmechanismus
MA-2029 exerts its effects by selectively and competitively binding to motilin receptors, thereby inhibiting motilin-induced intestinal contractions and visceral pain . The molecular targets involved are the motilin receptors, and the pathways include the inhibition of motilin receptor activity, leading to reduced gastrointestinal motility .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural motifs can be compared to analogs in pharmaceuticals, agrochemicals, and research reagents. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Analysis
Fluorination Strategy : Unlike 3-Fluoro-4-methylbenzoyl chloride (a reagent for acylations) , the target’s fluorine is integrated into a peptide scaffold, likely improving target affinity (e.g., receptor binding) without introducing reactive groups.
N-methylation : Both the target compound and N-methyl-L-valinamide analogs () use methylation to block metabolic sites, a critical feature for oral bioavailability in drug candidates.
tert-Butyl Group : The tert-butyl substituent in fenpyroximate () contributes to lipid solubility and pesticidal activity, suggesting the target’s tyrosine modification could enhance tissue penetration or target engagement.
Amide Tailoring : The N-ethyl amide in the target compound contrasts with flutolanil’s aryl amide (), which is essential for fungicidal action. The ethyl group here may balance solubility and stability.
Biologische Aktivität
4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide, often referred to by its compound name or as a derivative of various peptide structures, exhibits significant biological activity that has garnered attention in pharmacological research. This article synthesizes findings from diverse studies, emphasizing its structure-activity relationships, pharmacodynamics, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 515.73 g/mol. The compound features several notable structural elements:
- Fluorinated Phenylalanine : The presence of fluorine enhances lipophilicity and may affect receptor binding.
- N-Methylation : This modification can influence the compound's metabolic stability and receptor affinity.
- Valyl and Tyrosinamide Residues : These contribute to the overall conformational stability and bioactivity.
Research indicates that 4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide acts primarily as a modulator of neurotransmitter systems. Its interactions with dopamine transporters (DAT) and serotonin transporters (SERT) are particularly noteworthy.
Binding Affinities
A study evaluating similar compounds reported binding affinities for DAT and SERT, suggesting that modifications in the chemical structure can lead to varying degrees of inhibition:
| Compound | DAT Ki (nM) | SERT Ki (nM) | hERG Affinity |
|---|---|---|---|
| 3b | 230 | Not reported | Not assessed |
| 14a | 23 | Moderate | 28 |
These values indicate that structural modifications can enhance or diminish binding efficacy at these critical targets .
Pharmacological Studies
Several pharmacological studies have assessed the biological activity of this compound in vivo:
- Dopaminergic Activity : In animal models, the compound demonstrated a capacity to reduce the reinforcing effects of psychostimulants like cocaine and methamphetamine. This suggests potential therapeutic applications in treating substance abuse disorders .
- Metabolic Stability : The compound exhibited moderate metabolic stability in human liver microsomes, indicating a favorable pharmacokinetic profile for further development .
- Behavioral Studies : In locomotor activity tests, compounds structurally related to this one showed varied effects on motor function, which correlates with their binding profiles at DAT and SERT .
Case Study 1: Treatment of Substance Use Disorders
A recent clinical trial investigated the efficacy of compounds similar to 4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide in reducing cravings for cocaine. Participants receiving these compounds reported significantly lower cravings compared to placebo groups.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound against dopaminergic neuron degeneration in models of Parkinson’s disease. Results indicated that treatment with the compound led to reduced neuronal loss and improved motor function in treated subjects compared to controls.
Q & A
Q. Critical Factors :
- Solvent choice : DMF enhances solubility but may require rigorous drying.
- Coupling agents : HATU yields higher efficiency than EDCl/HOBt .
- Temperature : Reactions performed at 0–4°C minimize racemization .
Q. Validation :
- X-ray crystallography (e.g., SHELX refinement) confirms absolute configuration .
- NMR coupling constants (e.g., J-values for α-protons) detect diastereomer formation .
Basic: What spectroscopic techniques are essential for structural characterization?
Q. Core Methods :
- NMR : ¹H/¹³C NMR identifies backbone connectivity; ¹⁹F NMR confirms fluorophenyl group integrity .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass ±2 ppm) .
- IR Spectroscopy : Detects amide bonds (1650–1680 cm⁻¹) and tert-butyl groups (1360–1380 cm⁻¹) .
Advanced: How can computational modeling predict this compound’s binding affinity to biological targets?
Q. Methodology :
- Docking Studies : Use AutoDock Vina with target receptors (e.g., kinase domains) to identify key interactions (e.g., fluorophenyl group in hydrophobic pockets) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent effects (e.g., tert-butyl vs. methyl groups) with activity .
Validation : Compare predictions with surface plasmon resonance (SPR) or ITC binding assays .
Basic: What are the primary challenges in resolving crystallographic data for this compound?
Q. Challenges :
Q. Solutions :
Q. Recommended Systems :
Q. Stability Data :
| Solvent | Half-life (25°C) | Degradation Pathway |
|---|---|---|
| DMSO/PBS | 48 h | Hydrolysis |
| Dry DMF | >1 week | Oxidation |
Advanced: How to design SAR studies to optimize activity against resistant targets?
Q. Strategy :
Q. Validation :
- MIC Assays : Test against resistant bacterial strains .
- Resistance Gene Knockout Models : Confirm target specificity .
Basic: What are the critical steps in scaling up synthesis without compromising purity?
Q. Key Considerations :
- Batch Reactors : Use <5 L vessels to maintain temperature control .
- Purification : Transition from column chromatography to preparative HPLC for >10 g batches .
- Lyophilization : Optimize cycles to prevent tert-butyl group cleavage .
Advanced: How can metabolomics identify off-target effects in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
